5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid

Physicochemical profiling Drug-likeness prediction Lead optimization

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-36-9; molecular formula C₁₅H₉Cl₃N₂O₂; MW 355.60 g·mol⁻¹) is a tri-chlorinated indazole-3-carboxylic acid derivative belonging to the 1-benzylindazole-3-carboxylic acid class. This compound is the 5-chloro analog of the clinically investigated agent lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, CAS 50264-69-2) and was originally disclosed in the foundational patent family describing halogenated 1-benzylindazole-3-carboxylic acids as antispermatogenic and anticancer agents.

Molecular Formula C15H9Cl3N2O2
Molecular Weight 355.6 g/mol
CAS No. 920019-36-9
Cat. No. B13993265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid
CAS920019-36-9
Molecular FormulaC15H9Cl3N2O2
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O
InChIInChI=1S/C15H9Cl3N2O2/c16-9-3-4-13-11(5-9)14(15(21)22)19-20(13)7-8-1-2-10(17)6-12(8)18/h1-6H,7H2,(H,21,22)
InChIKeyJPKPSBFNKPLYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-36-9): Procurement-Grade Overview for an Indazole-3-Carboxylic Acid Research Scaffold


5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-36-9; molecular formula C₁₅H₉Cl₃N₂O₂; MW 355.60 g·mol⁻¹) is a tri-chlorinated indazole-3-carboxylic acid derivative belonging to the 1-benzylindazole-3-carboxylic acid class [1]. This compound is the 5-chloro analog of the clinically investigated agent lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, CAS 50264-69-2) and was originally disclosed in the foundational patent family describing halogenated 1-benzylindazole-3-carboxylic acids as antispermatogenic and anticancer agents [2]. Its core structural feature—a carboxylic acid at the indazole C3 position—enables facile derivatization into amides, esters, and hydrazides, making it a versatile building block for structure–activity relationship (SAR) exploration and lead optimization campaigns targeting hexokinase, mitochondrial pyruvate carrier, and dihydroorotate dehydrogenase (DHODH) pathways [3].

Why Lonidamine Cannot Substitute for 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic Acid in SAR-Driven Research Programs


Although lonidamine (CAS 50264-69-2) shares the identical 2,4-dichlorobenzyl and indazole-3-carboxylic acid core with the target compound, the absence of the 5-chloro substituent on the indazole ring constitutes a critical structural divergence. Early SAR work by Corsi et al. demonstrated that substituents at the 5-position of the indazole ring modulate both the potency and the physicochemical profile of 1-benzylindazole-3-carboxylic acid derivatives—the 5-chloro analog (1-p-chlorobenzyl-5-chloro-1H-indazole-3-carboxylic acid, mp 210 °C) exhibited distinct melting behavior from its 5-unsubstituted counterpart (mp 194 °C), and 5-methyl and 5-methoxy variants showed markedly different melting points (244 °C and 212 °C, respectively), indicating significant alterations in crystal packing and solubility [1]. Furthermore, the addition of the third chlorine atom increases the molecular weight by approximately 34 Da (from 321.16 to 355.60) and is predicted to raise the calculated partition coefficient (cLogP) by 0.5–0.8 log units, which would directly impact membrane permeability, metabolic stability, and off-target binding kinetics in any biological assay system . Generic substitution with lonidamine would therefore confound any SAR interpretation requiring positional electronic effects at the indazole 5-position and would fail to reproduce the compound's distinct physicochemical and pharmacological fingerprint.

Quantitative Differentiation Evidence for 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-36-9) Against Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Lonidamine (CAS 50264-69-2)

The target compound differs from lonidamine by the presence of a chlorine atom at the indazole 5-position. This substitution increases the molecular weight from 321.16 g·mol⁻¹ (lonidamine, C₁₅H₁₀Cl₂N₂O₂) to 355.60 g·mol⁻¹ (target compound, C₁₅H₉Cl₃N₂O₂), representing a +34.44 Da increment (+10.7%) [1]. The calculated partition coefficient (cLogP) for the target compound is predicted to be approximately 4.1, compared to ~3.6 for lonidamine (ΔcLogP ≈ +0.5), based on ACD/Labs fragment-based computation . In the mixed-culture focus formation assay, lonidamine derivatives with altered halogenation patterns on the benzene ring showed activity correlated with overall hydrophobicity of the molecule, establishing that cLogP shifts of this magnitude are sufficient to alter biological readouts [2]. The increased chlorine count (3 vs. 2) also enhances the compound's utility as a heavy-atom derivative for X-ray crystallographic phasing experiments.

Physicochemical profiling Drug-likeness prediction Lead optimization

Melting Point Differentiation Within the 1-Benzylindazole-3-Carboxylic Acid Series

Patent US 3,895,026 (Corsi et al., 1975) provides a systematic melting point dataset for halogenated 1-benzylindazole-3-carboxylic acid derivatives, enabling direct comparison of the impact of 5-chloro substitution on solid-state properties [1]. Within this series, 1-(4-chlorobenzyl)-5-chloro-1H-indazole-3-carboxylic acid (the mono-chlorobenzyl analog of the target compound) exhibits a melting point of 210 °C, which is 16 °C higher than its 5-unsubstituted counterpart (1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid, mp 194 °C) and 3 °C higher than lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, mp 207 °C). The 5-methyl and 5-methoxy analogs melt at 244 °C and 212 °C respectively, demonstrating that the 5-substituent contributes a quantifiable and rank-ordered effect on crystal lattice energy [1]. By extrapolation, the target compound (1-(2,4-dichlorobenzyl)-5-chloro-1H-indazole-3-carboxylic acid) is expected to exhibit a melting point in the range of 210–220 °C, exceeding that of lonidamide.

Solid-state characterization Crystallinity assessment Formulation pre-screening

Target Engagement Baseline: Hexokinase and Mitochondrial Pyruvate Carrier Inhibition by the Parent Scaffold Lonidamine

The indazole-3-carboxylic acid scaffold common to both lonidamine and the target compound engages two validated cancer metabolism targets: mitochondrially-bound hexokinase and the mitochondrial pyruvate carrier (MPC). Lonidamine inhibits hexokinase with an IC₅₀ of 0.85 mM and inactivates the MPC with a Kᵢ of 2.5 μM in isolated rat liver mitochondria . In cellular context, lonidamine suppresses aerobic glycolysis in Ehrlich ascites tumor cells with an IC₅₀ of 90 μM and anaerobic glycolysis with an IC₅₀ of 45 μM . The 5-chloro substituent of the target compound is positioned para to the indazole N2 nitrogen that coordinates the carboxylic acid pharmacophore; based on the SAR trend established by Corsi et al., electron-withdrawing substituents at this position can enhance antispermatogenic potency, which correlates with mitochondrial target engagement [1]. While direct IC₅₀/Kᵢ data for the target compound against these specific targets have not been published, the conserved carboxylic acid pharmacophore and the established SAR directionality support the hypothesis that the 5-chloro compound will exhibit differentiated target engagement kinetics relative to lonidamine.

Cancer metabolism Glycolysis inhibition Mitochondrial target engagement

Carboxylic Acid Derivatization Versatility: Synthetic Tractability for Amide, Ester, and Hydrazide Library Generation

The C3 carboxylic acid moiety of the target compound provides a single, well-defined reactive handle for diversification, whereas lonidamine derivatives that lack the 5-chloro substituent cannot simultaneously probe the electronic contribution of this position. The lonidamine derivative literature demonstrates that the C3 carboxylic acid can be converted to hydrazides (e.g., adjudin / AF-2364, which is less cytotoxic than lonidamine and alters actin dynamics via ZO-1 delocalization [1]), acrylate esters (e.g., gamendazole), and various amides [2]. The target compound, by incorporating the 5-chloro group, enables the synthesis of a matched molecular pair (MMP) series where the only variable is the presence or absence of the 5-chloro substituent, allowing unambiguous deconvolution of its contribution to potency, selectivity, and pharmacokinetic parameters [3]. The synthetic route from 5-chloro-1H-indazole-3-carboxylic acid (CAS 1077-95-8) via N1-alkylation with 2,4-dichlorobenzyl chloride under basic conditions (K₂CO₃/DMF) is established and scalable [4].

Medicinal chemistry Parallel synthesis Prodrug design

Antispermatogenic Activity Rank Order Within the 1-Benzylindazole-3-Carboxylic Acid Class

Corsi et al. (1976) evaluated a series of halogenated 1-benzylindazole-3-carboxylic acids for their ability to reduce testicular weight and inhibit spermatogenesis in rats, providing the only systematic rank-order potency dataset for this compound class [1]. Among the tested compounds, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine, compound 11), 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid (compound 13), and 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid (compound 27) exhibited the most potent antispermatogenic activity. The 5-chloro-substituted analog (1-p-chlorobenzyl-5-chloro-1H-indazole-3-carboxylic acid, compound 8 in US 3,895,026) was specifically exemplified, confirming that 5-chloro substitution is compatible with biological activity in this phenotypic model [2]. Histological examination revealed that active compounds caused disorganization of seminiferous tubules with loss of spermatocytes and spermatids while sparing spermatogonia and interstitial tissue [1]. The target compound combines the optimal 2,4-dichlorobenzyl N1-substitution of lonidamine with the 5-chloro indazole substitution, representing a logical combinatorial SAR probe not evaluated in the original Corsi study.

Male contraception Testicular spermatogenesis inhibition Germ cell biology

Optimal Research and Industrial Deployment Scenarios for 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-36-9)


Matched Molecular Pair (MMP) Analysis of Indazole C5 Substitution in Cancer Metabolism Inhibitor SAR Campaigns

Procure the target compound alongside lonidamine (CAS 50264-69-2) to construct a definitive MMP pair where the sole structural variable is the presence or absence of the 5-chloro substituent. Head-to-head profiling in hexokinase enzymatic assays (baseline lonidamine IC₅₀ = 0.85 mM), mitochondrial pyruvate carrier inhibition (baseline lonidamine Kᵢ = 2.5 μM), and cellular glycolysis assays (baseline aerobic IC₅₀ = 90 μM; anaerobic IC₅₀ = 45 μM in Ehrlich ascites tumor cells) would quantify the contribution of the 5-chloro group to target engagement and cellular potency . The predicted cLogP shift of +0.5 units can be experimentally validated by measuring parallel artificial membrane permeability (PAMPA) and metabolic stability in liver microsomes, providing a complete MMP dataset for publication-quality SAR .

Focused Library Synthesis via C3 Carboxylic Acid Derivatization for Kinase and DHODH Inhibitor Discovery

Utilize the C3 carboxylic acid as a single-point diversification handle to generate amide, ester, and hydrazide libraries. The 5-chloro indazole scaffold is a privileged substructure in kinase inhibitor design, as evidenced by the extensive patent literature on 5-substituted indazoles targeting GSK-3β, ROCK, JAK, Cdc7, and other kinases [1]. The target compound can be converted to a hydrazide analog (parallel to adjudin/AF-2364) to evaluate effects on ZO-1 delocalization and actin stress fiber formation in nontransformed cell models, building on the recent finding that lonidamine derivatives with appropriate halogenation patterns alter tight junction protein localization [2]. Each derivatization product can be screened against a panel of metabolic enzymes (hexokinase, MPC, DHODH) and kinases to identify dual-target inhibitors.

Heavy-Atom Derivative for X-Ray Crystallographic Phasing of Indazole-Binding Protein Targets

The three chlorine atoms (two on the benzyl ring, one on the indazole 5-position) provide a strong anomalous scattering signal for sulfur-SAD or chlorine-SAD phasing in protein crystallography. Soaking the target compound into crystals of hexokinase II, mitochondrial pyruvate carrier, or DHODH would enable experimental phase determination without the need for selenomethionine labeling, accelerating structure-based drug design efforts for these validated cancer metabolism targets [3]. The compound's moderate molecular weight (355.60 Da) and predicted aqueous solubility (estimated ~10–50 μM at pH 7.4 based on the carboxylic acid pKₐ of ~3.5–4.0) are compatible with standard soaking protocols at 1–10 mM compound concentration in crystallization buffer.

Reference Standard for Analytical Method Development and Quality Control of Indazole-3-Carboxylic Acid Derivatives

The compound's characteristic UV chromophore (indazole λₘₐₓ ~260–280 nm, with bathochromic shift from 5-chloro substitution) and distinct HPLC retention (predicted reversed-phase logD₇.₄ ~2.5–3.0) make it suitable as a reference standard for HPLC-UV and LC-MS method development in pharmaceutical quality control settings . Procure high-purity material (≥98% by HPLC) to establish system suitability parameters (retention time, peak symmetry, resolution from lonidamine) for routine batch release testing of indazole-3-carboxylic acid derivatives in GLP-compliant analytical laboratories.

Quote Request

Request a Quote for 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.